![molecular formula C17H22N2O4S B5625115 2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625115.png)
2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives often involves cycloaddition reactions, intramolecular cyclization, and reactions with various reagents to form the spirocyclic structure. For example, Farag et al. (2008) describe the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by intramolecular cyclization with HCl/AcOH mixture (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spirocyclic core, with various substituents influencing the overall geometry and electronic properties. For instance, Carretero et al. (1994) demonstrated a one-step synthesis of 1,6-dioxaspiro[4.5]decanes showing high stereoselectivity at specific carbon atoms, indicating the complexity and precision achievable in the synthesis of spirocyclic compounds (Carretero, Diaz, & Rojo, 1994).
Chemical Reactions and Properties
Diazaspirodecanone derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. These reactions are crucial for the synthesis and functionalization of these compounds for further applications.
Physical Properties Analysis
The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for different applications, including medicinal chemistry.
Chemical Properties Analysis
Chemically, diazaspirodecanone derivatives exhibit a range of reactivities due to their cyclic structure and the presence of multiple functional groups. These properties are critical for their potential use in synthesizing novel compounds with desired biological activities.
References:
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-15(7-12-24(22,23)14-5-2-1-3-6-14)19-11-9-17(13-19)8-4-10-18-16(17)21/h1-3,5-6H,4,7-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWZSENSPVEKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide](/img/structure/B5625039.png)
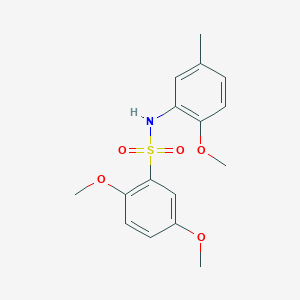
![N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5625048.png)
![(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5625053.png)
![rel-(1S,6R)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5625074.png)
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5625090.png)
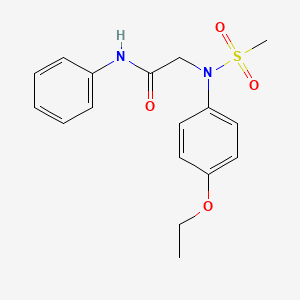
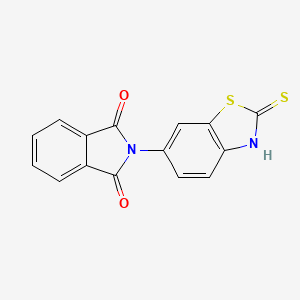
![6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5625105.png)
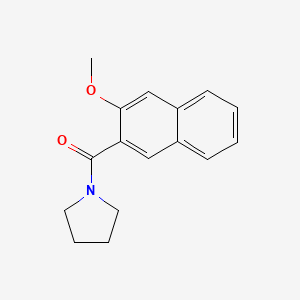
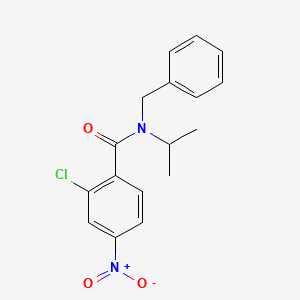
![2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5625137.png)
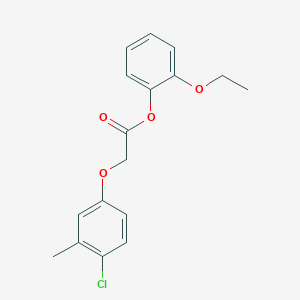
![N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)